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molecular formula C13H15NO2 B8588804 Phenol-Formaldehyde Aniline CAS No. 24937-74-4

Phenol-Formaldehyde Aniline

Cat. No. B8588804
M. Wt: 217.26 g/mol
InChI Key: FNYYWLDEYHKLEG-UHFFFAOYSA-N
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Patent
US04195151

Procedure details

A reactor is charged with a 50:50 wt. percent mixture of phenol and aniline at 50° C. and 15 psig nitrogen. The reactor is heated to 90° C. Formaldehyde is fed into the reactor in an amount of about 10 wt. percent of the phenolaldehyde mixture, while the reactor temperature is maintained at 90° C. After the formaldehyde has been fed into the reactor, the pressure is reduced to zero psig and the mixture is heated to 180° C. and held at that temperature for one hour, during which time a distillate of water of condensation is removed. The mixture is then maintained at 180° C. and 15 mm Hg for 6 hours, during which time a distillate of unreacted phenol and aniline is removed. The yield of PFAR product in the reactor is about 52 wt % of the initial reaction mixture.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1.C=O>O>[CH2:1]=[O:7].[C:1]1([OH:7])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[NH2:8][C:9]1[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=1 |f:4.5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=O
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
A reactor is charged with a 50
TEMPERATURE
Type
TEMPERATURE
Details
is maintained at 90° C
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated to 180° C.
CUSTOM
Type
CUSTOM
Details
is removed
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is then maintained at 180° C.
WAIT
Type
WAIT
Details
15 mm Hg for 6 hours
Duration
6 h
CUSTOM
Type
CUSTOM
Details
during which time a distillate of unreacted phenol and aniline is removed
CUSTOM
Type
CUSTOM
Details
reaction mixture

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
C=O.C1(=CC=CC=C1)O.NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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